
4-Methoxyphenyl 2-iodo-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2-iodo-3-methylbutanoate is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . This compound is characterized by the presence of a methoxyphenyl group, an iodine atom, and a methylbutanoate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Methoxyphenyl 2-iodo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-iodo-3-methylbutanoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
4-Methoxyphenyl 2-iodo-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Methoxyphenyl 2-iodo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features make it a candidate for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2-iodo-3-methylbutanoate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Methoxyphenyl 2-iodo-3-methylbutanoate include:
4-Methoxyphenyl 2-bromo-3-methylbutanoate: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties.
4-Methoxyphenyl 2-chloro-3-methylbutanoate: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart.
4-Methoxyphenyl 2-fluoro-3-methylbutanoate: The fluorine atom imparts different electronic properties, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for halogen bonding interactions.
Propriétés
Formule moléculaire |
C12H15IO3 |
|---|---|
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C12H15IO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
Clé InChI |
ZIBJSARKWRYTSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


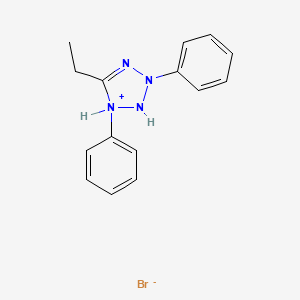
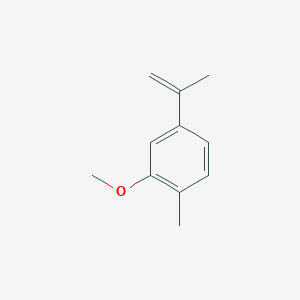
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
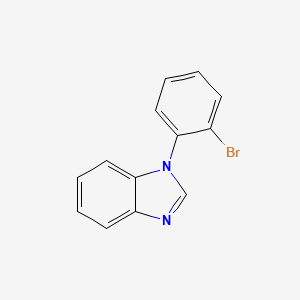
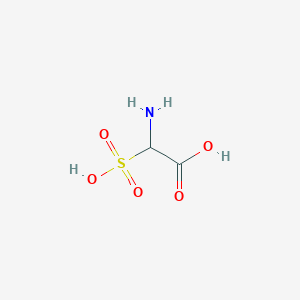
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)



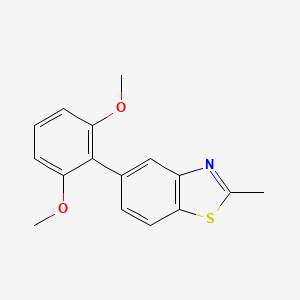
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)

![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
